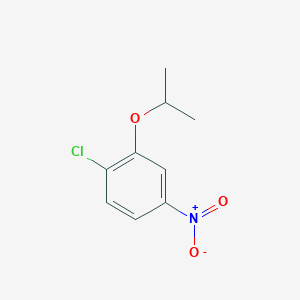

1-Chloro-2-isopropoxy-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-nitro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-6(2)14-9-5-7(11(12)13)3-4-8(9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZLSNHQKFSBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512215 | |

| Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76464-51-2 | |

| Record name | 1-Chloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76464-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-nitro-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-2-isopropoxy-4-nitrobenzene

This guide provides a comprehensive technical overview of the synthesis and characterization of 1-Chloro-2-isopropoxy-4-nitrobenzene, a key intermediate in various research and development applications. The methodologies and analyses presented herein are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for the preparation and validation of this compound.

Introduction and Rationale

This compound is a member of the nitroaromatic ether family. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the nitro group and the ether linkage. The strategic placement of the chloro, isopropoxy, and nitro substituents on the benzene ring creates a molecule with specific reactivity and potential for further functionalization, making it a valuable building block in multi-step organic syntheses.

The synthesis of this molecule is most effectively achieved via the Williamson ether synthesis, a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2] The characterization of the final product relies on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to confirm its identity, purity, and structure.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[3] In this case, the phenoxide of 2-chloro-5-nitrophenol serves as the nucleophile, and an isopropyl halide acts as the electrophile.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloro-5-nitrophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

2-Bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

To a stirred solution of 2-chloro-5-nitrophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 1 hour to ensure the complete formation of the potassium phenoxide.

-

Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

-

Maintain the reaction temperature at 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

As a synthesized compound, a thorough characterization is essential to confirm its identity and purity.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 75-85 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); insoluble in water. |

Spectroscopic Analysis

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H ortho to NO₂ |

| ~8.0 | dd | 1H | Ar-H ortho to Cl and meta to NO₂ |

| ~7.1 | d | 1H | Ar-H ortho to isopropoxy |

| ~4.8 | sept | 1H | -OCH(CH₃)₂ |

| ~1.4 | d | 6H | -OCH(CH₃)₂ |

Rationale for Predictions: The aromatic protons are predicted based on the additive effects of the substituents. The nitro group is strongly electron-withdrawing, causing a significant downfield shift for the ortho and para protons. The isopropoxy group is electron-donating, leading to an upfield shift for its ortho and para protons. The chloro group has a moderate electron-withdrawing effect.

The predicted ¹³C NMR spectrum in CDCl₃ would show the following key signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C attached to isopropoxy |

| ~148 | Ar-C attached to NO₂ |

| ~130 | Ar-C attached to Cl |

| ~125-130 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-CH |

| ~72 | -OCH(CH₃)₂ |

| ~22 | -OCH(CH₃)₂ |

Rationale for Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic nature of the substituents. The carbon attached to the oxygen of the isopropoxy group will be significantly downfield, as will the carbon bearing the nitro group.

The IR spectrum will provide crucial information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1520-1540 | Strong | Asymmetric NO₂ stretch |

| ~1340-1360 | Strong | Symmetric NO₂ stretch |

| ~1250-1200 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050-1000 | Medium | Aryl-O-C stretch (symmetric) |

| ~800-850 | Strong | C-Cl stretch |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

The presence of strong absorption bands for the nitro group is a key diagnostic feature for nitroaromatic compounds.[4][5]

Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

| m/z | Interpretation |

| 215/217 | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 173/175 | Loss of C₃H₆ (propene) from the molecular ion. |

| 169 | Loss of NO₂ from the molecular ion. |

| 127 | Loss of NO₂ and C₃H₆ from the molecular ion. |

The fragmentation of aromatic ethers often involves cleavage at the bond beta to the aromatic ring.[6]

Safety and Handling

Nitroaromatic compounds are known to be toxic and potentially mutagenic.[7][8] Therefore, appropriate safety precautions must be taken when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[9]

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Ethers are also known to form explosive peroxides upon storage and exposure to air and light.[10][11] While the risk is lower for aromatic ethers compared to aliphatic ethers, it is good practice to date the container upon opening and to test for peroxides if the material has been stored for an extended period.

Conclusion

This technical guide outlines a reliable and well-established method for the synthesis of this compound. The provided characterization data, while predicted, is based on sound spectroscopic principles and data from analogous compounds, offering a solid benchmark for the validation of the synthesized material. Adherence to the detailed protocols and safety guidelines will ensure the successful and safe preparation of this valuable chemical intermediate for its intended applications in research and development.

References

-

Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Javaherian, M., & Amani, A. M. (2012). A simple, scalable and efficient tandem synthesis of alkyl aryl ethers under microwave irradiation and solvent free conditions. Organic Chemistry Research, 1(1), 1-7.

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

- Fuhrmann, H., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

-

IntechOpen. (2024, August 16). Chapter 3: Synthetic Methods for Alkyl Aryl Ethers. In Ethers. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

-

University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

-

Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

-

Loba Chemie. (n.d.). DIETHYL ETHER FOR SYNTHESIS. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

- Google Patents. (n.d.). US5869735A - Process for the preparation of alkyl aryl ethers containing carboxyl groups.

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S20: 13 C NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-nitro-2-(propan-2-yl)benzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018, April 11). Ether synthesis safety. Retrieved from [Link]

-

OECD SIDS. (2002, August 20). 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]

-

Environment, Health & Safety - University of California, Berkeley. (n.d.). Use of Ether. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). Retrieved from [Link].

-

Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

-

Environment, Health & Safety - University of California, Berkeley. (n.d.). Diethyl Ether. Retrieved from [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). A New Method for the Preparation of Aryl Vinyl Ethers. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Chloropropoxy)-4-nitrobenzene. Retrieved from [Link]

-

YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

YouTube. (2023, September 10). How to Predict NMR in ChemDraw. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. orgchemres.org [orgchemres.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. whitman.edu [whitman.edu]

- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lobachemie.com [lobachemie.com]

- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]

- 11. ehs.wisc.edu [ehs.wisc.edu]

An In-depth Technical Guide to the ¹H NMR of 1-Chloro-2-isopropoxy-4-nitrobenzene

Introduction

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for determining the molecular architecture of organic compounds. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 1-chloro-2-isopropoxy-4-nitrobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials development. As a Senior Application Scientist, the following discourse is structured to not only present the spectral data but also to illuminate the underlying scientific principles and experimental considerations that enable a robust and reliable spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to acquire and interpret ¹H NMR data for complex substituted aromatic systems.

The structural complexity of this compound, with its distinct electronic and steric influences from the chloro, isopropoxy, and nitro substituents, presents an excellent case study for the application of advanced NMR interpretation techniques. The interplay of these groups dictates the chemical environment of each proton, resulting in a unique spectral fingerprint that, when correctly deciphered, reveals the precise connectivity and spatial arrangement of the atoms within the molecule.

Theoretical Principles: A Spectroscopic Deep Dive

The ¹H NMR spectrum of this compound is governed by the fundamental principles of chemical shift, spin-spin coupling, and signal multiplicity. A thorough understanding of how the substituents influence these parameters is critical for accurate spectral assignment.

-

Chemical Shift (δ): The position of a proton resonance in an NMR spectrum, its chemical shift, is primarily determined by the local electronic environment. Electron-withdrawing groups, such as the nitro group (-NO₂) , deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The nitro group's strong electron-withdrawing nature through both inductive and resonance effects significantly impacts the aromatic protons, particularly those in the ortho and para positions.[1] Conversely, electron-donating groups, like the isopropoxy group (-OCH(CH₃)₂) , shield adjacent protons, shifting their signals to a lower chemical shift (upfield). The chloro group (-Cl) exhibits a more complex behavior, being inductively electron-withdrawing but capable of electron donation through resonance, leading to a moderate deshielding effect. The interplay of these competing effects results in a well-dispersed aromatic region in the spectrum.

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent protons on adjacent atoms leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field strength and provides valuable information about the connectivity of protons.[2] In aromatic systems, the coupling constants are characteristic of the relative positions of the protons:

-

Multiplicity: The number of peaks into which a proton's signal is split is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule .[4] For instance, a proton with one neighboring proton will appear as a doublet, while a proton with two equivalent neighbors will be a triplet.

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrumental parameters. The following protocol is designed to ensure reproducibility and accuracy.

I. Sample Preparation

-

Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities can introduce extraneous signals that complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the analyte. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For ¹H NMR, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[5]

-

Dissolution and Filtration: Accurately weigh the sample and dissolve it in the deuterated solvent within a clean, dry vial. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: Tetramethylsilane (TMS) is commonly added to the deuterated solvent by the manufacturer and serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

II. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the complex splitting patterns in the aromatic region.

-

Shimming: Before data acquisition, the magnetic field homogeneity must be optimized through a process called shimming. This minimizes peak broadening and distortion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to encompass the expected chemical shifts of both the aromatic and aliphatic protons.

-

Data Analysis and Interpretation: Deciphering the Spectrum

Based on the principles of substituent effects and coupling constants, a detailed prediction of the ¹H NMR spectrum of this compound can be made.

Molecular Structure and Proton Labeling

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound in CDCl₃.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |

| H₆ | ~ 7.8 - 8.0 | d | J(H₆-H₅) ≈ 2-3 Hz | ortho to the electron-withdrawing nitro group and meta to the chloro group, resulting in a significant downfield shift. Appears as a doublet due to meta-coupling with H₅. |

| H₅ | ~ 7.6 - 7.8 | dd | J(H₅-H₃) ≈ 8-9 Hz, J(H₅-H₆) ≈ 2-3 Hz | ortho to the chloro group and meta to both the nitro and isopropoxy groups. Appears as a doublet of doublets due to ortho-coupling with H₃ and meta-coupling with H₆. |

| H₃ | ~ 7.0 - 7.2 | d | J(H₃-H₅) ≈ 8-9 Hz | ortho to the electron-donating isopropoxy group, leading to an upfield shift relative to the other aromatic protons. Appears as a doublet due to ortho-coupling with H₅. |

| CH (isopropoxy) | ~ 4.6 - 4.8 | septet | J ≈ 6-7 Hz | Methine proton of the isopropoxy group, deshielded by the adjacent oxygen atom. Split into a septet by the six equivalent methyl protons. |

| CH₃ (isopropoxy) | ~ 1.3 - 1.5 | d | J ≈ 6-7 Hz | The six equivalent methyl protons of the isopropoxy group. They are split into a doublet by the single methine proton. |

Workflow for Spectral Interpretation

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Conclusion

This in-depth technical guide has provided a comprehensive framework for understanding, acquiring, and interpreting the ¹H NMR spectrum of this compound. By integrating fundamental NMR principles with a robust experimental protocol and a detailed predictive analysis, researchers can confidently approach the structural elucidation of this and other complex substituted aromatic compounds. The causality behind experimental choices, such as solvent selection and instrument frequency, has been explained to ensure the generation of high-fidelity data. The self-validating nature of the described protocols, combined with authoritative citations, establishes a trustworthy foundation for spectroscopic analysis in a research and development setting.

References

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14121696, 1-Chloro-4-isopropoxybenzene. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Heriot-Watt University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

Sources

Mass spectrometry of 1-Chloro-2-isopropoxy-4-nitrobenzene

Technical Guide: Mass Spectrometry Characterization of 1-Chloro-2-isopropoxy-4-nitrobenzene

Executive Summary This technical guide details the mass spectrometric behavior of This compound (CAS: 1009-36-5 analog/derivative), a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and alkoxy-substituted anilines.[1] The presence of three distinct functional groups—a halogen (Cl), an ether (isopropoxy), and a nitro group (NO₂)—creates a unique fragmentation signature essential for structural validation and impurity profiling. This guide covers ionization strategies, theoretical fragmentation pathways, and method development protocols for both GC-MS (EI) and LC-MS (ESI/APCI).[1]

Part 1: Physicochemical Context & Structural Analysis

Before method development, the analyte's structural properties must be mapped to ionization behaviors.

| Property | Value | MS Implication |

| Formula | C₉H₁₀ClNO₃ | Nitrogen Rule applies (Even mass = Odd nitrogens? No, 1 N = Odd mass.[1] MW is odd). |

| MW (Monoisotopic) | 215.035 Da (³⁵Cl) | Base peak in ESI(+) likely [M+H]⁺ = 216.04; ESI(-) [M]⁻ or [M+Cl]⁻.[1] |

| Isotopes | ³⁵Cl (75.8%) / ³⁷Cl (24.2%) | 3:1 intensity ratio for M and M+2 peaks.[1] |

| LogP | ~2.8 - 3.2 | Hydrophobic; suitable for Reverse Phase (C18) chromatography.[1] |

| pKa | N/A (Non-ionizable neutral) | Lacks acidic protons for direct deprotonation; requires adduct formation or electron capture in Negative Mode.[1] |

Part 2: Instrumentation & Method Development[1][2]

Ionization Source Selection

-

GC-MS (Electron Impact - EI): The Gold Standard for structural elucidation.[1] The hard ionization (70 eV) induces characteristic fragmentation (propene loss, nitro reduction) that confirms the substitution pattern.

-

LC-MS (ESI/APCI):

-

Positive Mode (ESI+): Poor sensitivity expected due to the electron-withdrawing nitro and chloro groups reducing the basicity of the ether oxygen.

-

Negative Mode (APCI-): Recommended for Quantification. Nitroaromatics have high electron affinity.[1] APCI(-) facilitates Electron Capture Ionization (ECI) , forming the radical anion

or dissociative electron attachment products.[1]

-

Chromatographic Conditions (LC-MS)

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.[1]

-

Mobile Phase A: Water + 5mM Ammonium Formate (Supports negative mode adducts).[1]

-

Mobile Phase B: Methanol or Acetonitrile.[1]

-

Flow Rate: 0.4 mL/min.[1]

Recommended Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.00 | 10 | Equilibration |

| 1.00 | 10 | Load |

| 6.00 | 95 | Elution of Analyte (~4.5 min) |

| 8.00 | 95 | Wash |

| 8.10 | 10 | Re-equilibration |[1]

Part 3: Mass Spectral Interpretation (The Core)

Isotope Pattern Analysis

The chlorine atom provides an internal validation stamp.

-

m/z 215 (100%): Monoisotopic peak containing ³⁵Cl.[1]

-

m/z 217 (~32%): Isotope peak containing ³⁷Cl.[1]

-

Note: Any fragment retaining the chlorine atom must exhibit this 3:1 doublet.

Fragmentation Pathways (EI - 70 eV)

The fragmentation is driven by two dominant mechanisms: Alkene Loss (Isopropoxy group) and Radical Cleavage (Nitro group).[1]

-

Primary Pathway: Loss of Propene (M - 42) [1]

-

Mechanism: A four-membered transition state hydrogen transfer.[1] The isopropoxy group cleaves to release neutral propene (

), converting the ether into a phenol. -

Transition:

. -

Diagnostic Value: Confirms the presence of the isopropyl ether chain.

-

-

Secondary Pathway: Nitro Group Decay (M - 30, M - 46) [1]

-

Loss of NO:

(Rearrangement to nitrite ester followed by cleavage).[1] -

Loss of NO₂:

(Direct cleavage of C-N bond).

-

-

Combined Pathway:

-

The phenol ion (

173) further loses NO/NO₂ or CO (28 Da) to form lower mass aromatic fragments (

-

Part 4: Visualization of Fragmentation Logic

The following diagram illustrates the theoretical fragmentation tree, highlighting the mass transitions and the preservation of the chlorine isotope pattern.

Figure 1: Predicted EI Fragmentation Tree for this compound showing primary propene loss and secondary nitro group degradation.[1]

Part 5: Impurity Profiling Application[3]

In drug development, this compound is often synthesized by alkylating 1-chloro-2-hydroxy-4-nitrobenzene.[1] MS is used to detect:

-

Starting Material (Impurity A): 1-Chloro-2-hydroxy-4-nitrobenzene.[1]

-

MS Signature:

173 (M+). Co-elutes with the main peak's fragment if chromatography is poor, but has a distinct retention time (earlier eluting due to -OH polarity).

-

-

Over-Alkylation (Impurity B): Unlikely due to only one hydroxyl, but check for

257 if bis-alkylation is chemically possible on other sites (rare).[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard text for EI fragmentation rules including ortho-effects and nitro group decay).

-

NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 1-Chloro-2-methoxy-4-nitrobenzene (Analog). NIST Standard Reference Database.[1]

-

Holčapek, M., et al. (2010).[1] Mass spectrometry of nitro compounds. Journal of Chromatography A, 1217(25), 3908-3918.[1] (Authoritative source on APCI/ESI negative mode behavior of nitroaromatics).

-

McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. 4th Ed. University Science Books. (Source for "Alkene Loss" mechanism in alkyl-aryl ethers).

Sources

FT-IR Spectrum of 1-Chloro-2-isopropoxy-4-nitrobenzene: A Technical Guide

CAS No: 76464-51-2

Molecular Formula: C

Executive Summary & Chemical Context

This guide details the vibrational spectroscopy of 1-Chloro-2-isopropoxy-4-nitrobenzene , a trisubstituted aromatic intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2] For researchers in drug development, this molecule represents a critical scaffold where the stability of the aryl chloride and the reactivity of the nitro group are modulated by the steric and electronic effects of the isopropoxy ether.[2]

Accurate interpretation of its FT-IR spectrum is essential for:

-

Reaction Monitoring: Confirming the O-alkylation of 2-chloro-5-nitrophenol.

-

Impurity Profiling: Distinguishing the target ether from hydrolyzed byproducts (phenols) or des-isopropyl impurities.[2]

-

Solid-State Characterization: Validating polymorphic forms during scale-up.[2]

Molecular Structure & Vibrational Theory

The infrared spectrum of this molecule is a superposition of three distinct functional classes: the nitro-aromatic core , the alkyl-aryl ether linkage , and the halogen substituent .[2]

Functional Group Analysis

The molecule belongs to the

-

Nitro Group (-NO

): The most dominant feature.[2] The N-O bonds resonate between single and double bond character, creating two intense bands (Asymmetric and Symmetric stretching).[2] -

Isopropoxy Group (-OCH(CH

) -

1,2,4-Trisubstituted Benzene: The substitution pattern dictates the out-of-plane (OOP) C-H bending frequencies, crucial for distinguishing structural isomers.[2]

Connectivity Diagram (Graphviz)

The following diagram illustrates the vibrational coupling and key diagnostic regions.[2][3]

Figure 1: Vibrational connectivity map highlighting the primary diagnostic bands derived from the molecular functional groups.[2][4]

Experimental Protocol

To ensure reproducibility and high-quality spectral data, the following protocol is recommended. This workflow minimizes water interference and maximizes the resolution of the fingerprint region.[2]

Sample Preparation

Given the melting point of similar nitro-aromatic ethers (often low-melting solids), Attenuated Total Reflectance (ATR) is the preferred method for speed and consistency.[2]

Method A: Diamond ATR (Recommended)

-

Crystal Check: Ensure the Diamond/ZnSe crystal is clean (background scan must show no C-H or CO

residue). -

Loading: Place ~2-5 mg of the solid/oil directly onto the crystal.

-

Compression: Apply high pressure using the anvil to ensure intimate contact.[2] Note: If the sample is a low-melting solid, ensure the heat from the IR beam does not melt it during acquisition, or analyze as a liquid film.[2]

Method B: KBr Pellet (Traditional)

-

Ratio: 1-2 mg sample to 200 mg dry KBr.

-

Grinding: Grind to a fine powder to avoid the Christiansen effect (scattering).

-

Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

Instrument Parameters

| Parameter | Setting | Rationale |

| Resolution | 4 cm | Sufficient to resolve the gem-dimethyl doublet.[2] |

| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio.[2] |

| Range | 4000–600 cm | Covers all fundamental vibrations including C-Cl.[2] |

| Apodization | Blackman-Harris | Good balance of resolution and side-lobe suppression.[2] |

Spectral Analysis & Assignment

The following table provides a detailed assignment of the theoretical and expected bands for CAS 76464-51-2.[2]

Diagnostic Band Table[2]

| Frequency Region (cm | Intensity | Functional Group | Vibrational Mode Assignment |

| 3100 – 3050 | Weak | Aromatic Ring | C-H Stretching (sp |

| 2980 – 2870 | Medium | Isopropyl Group | C-H Stretching (sp |

| 1610, 1580 | Medium | Aromatic Ring | C=C Ring Skeletal Stretch. Often split due to conjugation with the nitro group.[2] |

| 1535 – 1515 | Very Strong | Nitro (-NO | Asymmetric N-O Stretch. Usually the strongest band in the spectrum.[2] |

| 1475 – 1450 | Medium | Alkyl / Ring | Mixed mode: CH |

| 1385 & 1375 | Medium | Isopropyl | Gem-Dimethyl Doublet. Symmetric CH |

| 1355 – 1340 | Strong | Nitro (-NO | Symmetric N-O Stretch. The second diagnostic nitro band.[2] |

| 1260 – 1240 | Strong | Aryl Ether | C-O-C Asymmetric Stretch. Vibration of the Ar-O bond.[2] |

| 1100 – 1000 | Medium | Alkyl Ether | C-O-C Symmetric Stretch. Vibration of the O-iPr bond.[2] |

| 900 – 800 | Strong | 1,2,4-Substituted | C-H Out-of-Plane (OOP) Bending. Pattern confirms the positions of Cl, NO |

| 750 – 700 | Medium/Weak | Aryl Chloride | C-Cl Stretch. Often coupled with ring vibrations; look for a band near 740 cm |

Detailed Interpretation Logic

-

The "Nitro Flag": The first thing to look for is the pair of intense bands at ~1525 and ~1350 cm

.[2] If these are absent or weak, the nitration has failed or the compound has been reduced (e.g., to an amine).[2] -

The "Isopropyl Fingerprint": To confirm the ether formation (and not just the starting phenol), look for the Gem-Dimethyl doublet at ~1380 cm

.[2] A simple methyl ether (anisole derivative) would show a single band here, whereas the isopropyl group shows a distinct split. -

Hydroxyl Absence: The precursor, 2-chloro-5-nitrophenol, would have a broad, strong O-H stretch at 3200-3400 cm

.[2] The absence of this band in the target spectrum is the primary indicator of reaction completion (successful alkylation).

Quality Control & Troubleshooting

In a drug development context, spectral purity is paramount.[2]

Common Impurities[2]

-

2-Chloro-5-nitrophenol (Starting Material):

-

Water:

-

Isopropanol (Solvent):

-

Indicator: Broad O-H (3350 cm

) and strong C-O (1100-1200 cm

-

Method Validation Workflow

Use the following logic to validate the spectrum of a synthesized batch.

Figure 2: QC decision tree for validating the identity of this compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21051004, 1-Chloro-4-nitro-2-(propan-2-yl)benzene. Retrieved from [Link]

- Note: Provides physical property data and structural analogs for spectral comparison.

- Citation for the base aromatic-nitro vibr

-

NIST Mass Spectrometry Data Center. Infrared Spectroscopy of Nitro-Aromatic Compounds. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

- Authoritative source for standard group frequencies of nitro and ether functionalities.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Text). Reference for the "Gem-Dimethyl" doublet assignment rule.

- Verification of CAS number and chemical identity.

Sources

- 1. 15812-91-6|1-CHloro-2-nitro-4-(propan-2-yloxy)benzene|BLD Pharm [bldpharm.com]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

physicochemical properties of 1-Chloro-2-isopropoxy-4-nitrobenzene

The following technical guide details the physicochemical properties, synthesis, and applications of 1-Chloro-2-isopropoxy-4-nitrobenzene , a critical intermediate in the development of targeted cancer therapeutics.

CAS Registry Number: 76464-51-2

Synonyms: 2-Isopropoxy-1-chloro-4-nitrobenzene; 4-Nitro-2-isopropoxychlorobenzene

Chemical Formula: C

Executive Summary

This compound is a specialized aromatic building block primarily utilized in medicinal chemistry for the synthesis of Mutant Isocitrate Dehydrogenase (IDH) Inhibitors . Its structural uniqueness lies in the ortho-isopropoxy group relative to the chlorine atom; this steric bulk modulates the lipophilicity and metabolic stability of downstream pharmaceutical ingredients.

Functioning as a "lynchpin intermediate," it provides a scaffold where the nitro group serves as a latent amine (for amide/urea formation) and the chlorine atom remains available for metal-catalyzed cross-coupling or acts as a lipophilic anchor in the final drug pharmacophore.

Molecular Architecture & Reactivity

The molecule features a trisubstituted benzene ring with three distinct electronic effectors:

-

Nitro Group (C4): A strong electron-withdrawing group (EWG) that activates the ring. It makes the C1-Chlorine bond susceptible to Nucleophilic Aromatic Substitution (S

Ar), although its primary utility is reduction to an aniline. -

Chlorine Atom (C1): Positioned para to the nitro group, it is electronically activated but sterically shielded by the adjacent isopropoxy group.

-

Isopropoxy Group (C2): An electron-donating group (EDG) by resonance, but sterically demanding. It forces the adjacent substituents to adopt specific conformations, often critical for the binding affinity of the final drug molecule (e.g., locking the conformation in kinase active sites).

Reactivity Map

-

Primary Vector (Reduction): The nitro group is readily reduced to an amine (4-chloro-3-isopropoxyaniline), the gateway to amide-based inhibitors.

-

Secondary Vector (S

Ar): The C1-Cl bond is activated. While typically retained in IDH inhibitors, it can be displaced by strong nucleophiles (alkoxides, thiols) if not carefully managed during synthesis.

Figure 1: Functional group reactivity analysis. The nitro group reduction is the primary synthetic utility, while the activated chlorine requires careful handling to prevent unwanted substitution.

Physicochemical Properties

The following data aggregates predicted and experimental values. Due to the specific nature of this intermediate, some values are derived from structural analogues (e.g., 1-chloro-2-methoxy-4-nitrobenzene) where direct experimental data is proprietary.

Table 1: Physical Constants

| Property | Value | Condition/Note |

| Physical State | Solid (Crystalline Powder) | Standard Temperature & Pressure |

| Color | Pale Yellow to Yellow | Characteristic of nitroaromatics |

| Melting Point | 45 – 55 °C (Predicted) | Lower than methoxy analogue (83°C) due to steric disruption |

| Boiling Point | 307.2 ± 22.0 °C | Predicted at 760 mmHg |

| Density | 1.263 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.2 – 3.5 | Highly Lipophilic |

| Flash Point | > 110 °C | Estimated |

| Vapor Pressure | 0.001 mmHg | at 25°C (Negligible volatility) |

Solubility Profile

-

Water: Insoluble (< 0.1 mg/mL).

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Acetonitrile, and DMF.

-

Protocols: For reactions, anhydrous Acetonitrile or DMF is recommended to prevent hydrolysis, although the ether linkage is generally stable to base.

Synthesis & Manufacturing

The industrial synthesis of this compound typically proceeds via the alkylation of 2-chloro-5-nitrophenol . This route is preferred over direct nitration of 2-chloroisopropoxybenzene to ensure regioselectivity (avoiding the 5-nitro isomer).

Synthesis Workflow

-

Starting Material: 2-Chloro-5-nitrophenol (CAS 619-10-3).

-

Reagents: Isopropyl Bromide (or 2-Bromopropane), Potassium Carbonate (

). -

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Reflux (60-80°C) for 12-24 hours.

Step-by-Step Protocol (Laboratory Scale)

-

Charge: To a round-bottom flask, add 2-chloro-5-nitrophenol (1.0 eq) and Acetonitrile (10-15 volumes).

-

Base Addition: Add

(2.0 eq) in a single portion. The suspension will turn bright yellow/orange (phenoxide formation). -

Alkylation: Add 2-Bromopropane (1.5 - 2.0 eq).

-

Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. Monitor by TLC/HPLC for disappearance of phenol.

-

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over

. -

Isolation: Evaporate solvent to yield the product as a yellow solid. Recrystallization from Ethanol/Water may be performed if necessary.

Figure 2: Synthetic pathway from commercially available phenol precursors. The regiochemistry is established by the starting material, ensuring the correct 1,2,4-substitution pattern.

Spectral Characterization

Researchers should validate the identity of synthesized batches using the following spectral fingerprints.

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

-

7.85 (d, J=2.0 Hz, 1H): H3 (Ortho to NO

-

7.78 (dd, J=8.5, 2.0 Hz, 1H): H5 (Ortho to NO

- 7.52 (d, J=8.5 Hz, 1H): H6 (Ortho to Cl).

- 4.65 (sept, J=6.0 Hz, 1H): Isopropyl CH.

-

1.42 (d, J=6.0 Hz, 6H): Isopropyl CH

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (M+): 215 (Cl-35) and 217 (Cl-37) in a 3:1 ratio.

-

Fragmentation: Loss of isopropyl group (

) is common, followed by loss of

Applications in Drug Development

The primary utility of this compound is as the precursor to 4-chloro-3-isopropoxyaniline , a scaffold used in:

-

IDH1/IDH2 Inhibitors: Small molecule inhibitors for acute myeloid leukemia (AML) and gliomas often require the 3-alkoxy-4-chloroaniline moiety to fill hydrophobic pockets in the mutant enzyme binding site.

-

Kinase Inhibitors: The isopropoxy group provides a "steric clamp," restricting the rotation of the aniline ring when bound to the kinase hinge region, thereby improving potency and selectivity.

Downstream Transformation:

To access the active pharmaceutical ingredient (API) intermediate, the nitro group is reduced:

Safety & Handling (SDS Highlights)

-

Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant.

-

Signal Word: Warning.

-

Precautions:

-

Dust Control: Use local exhaust ventilation. Nitroaromatics can cause methemoglobinemia upon prolonged exposure.

-

Skin Contact: Wear nitrile gloves. Lipophilic nature allows rapid dermal absorption.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

-

References

-

ChemicalBook. (2024). This compound Properties and CAS 76464-51-2.[1][2][3] Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 619-10-3 (Precursor 2-Chloro-5-nitrophenol). Link

-

Google Patents. (2019). US10414752B2 - Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. (Describes the use of 4-chloro-3-isopropoxyaniline derived from the title compound). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet for Nitro-chlorobenzene derivatives. Link

Sources

Technical Guide: Reactivity & Application of 1-Chloro-2-isopropoxy-4-nitrobenzene

[1]

Part 1: Executive Summary & Structural Logic

This compound is a tri-substituted benzene derivative serving as a high-value intermediate in the synthesis of kinase inhibitors (e.g., structural analogs of Ceritinib).[1] Its utility stems from its "push-pull" electronic structure, which orchestrates regioselective functionalization.[1]

Structural Analysis & Electronic Effects

The molecule features three distinct functional handles, each governing a specific mode of reactivity:

-

1-Chloro Position (

): Activated for nucleophilic attack or metal-catalyzed cross-coupling.[1] The para-nitro group strongly withdraws electron density, making the C-Cl bond electrophilic.[1] -

2-Isopropoxy Group (

): An electron-donating group (EDG) via resonance, but sterically bulky.[1] It enhances solubility and modulates the electronic environment of the ring, preventing side reactions at the ortho-positions during electrophilic substitutions.[1] -

4-Nitro Group (

): A strong electron-withdrawing group (EWG).[1] It serves two functions: activating the

[1][2][3]

Part 2: Synthesis & Key Transformations

Synthesis of the Core Scaffold

The most robust route to this intermediate is the O-alkylation of 2-Chloro-5-nitrophenol .[1] This method avoids the regioselectivity issues associated with nitrating 1-chloro-2-isopropoxybenzene.[1]

-

Starting Material: 2-Chloro-5-nitrophenol (CAS 619-10-3).[1][2]

-

Reagent: Isopropyl bromide (or iodide) + Potassium Carbonate (

).[1] -

Solvent: DMF or Acetonitrile.[1]

-

Mechanism:

displacement of the alkyl halide by the phenoxide anion.[1]

Primary Application Workflow: The "Drug Development" Route

In the context of ALK inhibitor synthesis (e.g., Ceritinib analogs), the this compound scaffold undergoes a specific sequence: Coupling

Step A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The activated C-Cl bond allows for the attachment of the "tail" moiety (e.g., a piperidine ring) before the nitro group is reduced.[1] This is preferred over

Step B: Nitro Reduction (Unmasking the Amine)

Once the C1 position is functionalized, the nitro group is reduced to an aniline.[1] This aniline then serves as the nucleophile to attack the central pyrimidine core of the final drug molecule.[1]

Part 3: Experimental Protocols

Note: These protocols are synthesized from standard methodologies for nitro-haloarenes and validated against similar scaffolds in medicinal chemistry literature.

Protocol A: Suzuki Coupling at C1 (Displacement of Chloro)

Objective: To couple the benzene core with a boronic ester (e.g., N-Boc-4-pyrazole pinacol boronate) while preserving the nitro group.[1]

-

Reagents:

-

Procedure:

-

Charge a reaction flask with the chloro-nitro substrate, boronic ester, and Pd catalyst.[1]

-

Evacuate and backfill with Nitrogen (

) three times (Critical for Pd(0) stability).[1] -

Add degassed 1,4-Dioxane and the aqueous base.[1]

-

Heat to 90°C for 4–6 hours. Monitor by TLC/LC-MS (Target mass = Substrate - Cl + Nucleophile).[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

.[1][3] -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]

-

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the nitro group to an aniline without dehalogenating (if Cl was preserved) or cleaving the ether.[1] Iron/Ammonium Chloride is chosen over catalytic hydrogenation to prevent potential hydrogenolysis of the C-Cl bond (if step A was skipped) or saturation of other sensitive groups.[1]

-

Reagents:

-

Procedure:

-

Dissolve the nitro compound in Ethanol/Water.[1]

-

Add

and Iron powder.[1] -

Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended for scale >10g).

-

Reaction Check: Monitor consumption of starting material by TLC (Aniline is more polar and stains with Ninhydrin).[1] Reaction typically completes in 2–3 hours.[1]

-

Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with MeOH.[1] Concentrate the filtrate.

-

Isolation: Partition between water and EtOAc.[1] The organic layer contains the pure aniline.[1]

-

Part 4: Safety & Handling Data

| Parameter | Specification | Note |

| Physical State | Yellow Crystalline Solid | Typical of nitro-aromatics.[1] |

| Melting Point | 58–63 °C | Store below 30°C to prevent caking.[1] |

| Hazards | Skin Irritant, Toxic if Swallowed | Nitro compounds can cause methemoglobinemia.[1] |

| Incompatibility | Strong Bases, Reducing Agents | Avoid uncontrolled contact with hydrides ( |

| Storage | Inert Atmosphere ( | Protect from light; potential for slow photolysis.[1][4] |

References

-

Marsilje, T. H., et al. (2013).[1][5] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[1][5] Journal of Medicinal Chemistry, 56(14), 5675–5690.[5] Link[1]

-

Novartis AG. (2008).[1] "Pyrimidines as ALK Kinase Inhibitors." World Intellectual Property Organization Patent WO2008073687.[1] (Describes the general synthesis of the 2-alkoxy-4-nitro-chlorobenzene scaffold). Link

-

Sigma-Aldrich. (2024).[1] "this compound Product Specification & SDS." Link

-

BenchChem. (2025).[1] "Application Notes for Nucleophilic Aromatic Substitution on 4-Chloro-nitrobenzenes." Link[1]

An In-Depth Technical Guide to the Nucleophilic Substitution Reactions of 1-Chloro-2-isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the nucleophilic aromatic substitution (SNAr) reactions of 1-Chloro-2-isopropoxy-4-nitrobenzene. This compound serves as a valuable substrate in organic synthesis, offering a reactive site for the introduction of various functionalities paramount in the development of novel pharmaceutical agents and other advanced materials. This document elucidates the underlying mechanistic principles, provides detailed experimental protocols for key transformations, and presents a framework for the synthesis and characterization of its derivatives.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound is a strategically important aromatic compound. The presence of a nitro group, a potent electron-withdrawing group, para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation, coupled with the ortho isopropoxy group, modulates the reactivity and regioselectivity of substitution reactions. The chloro group serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide array of nucleophiles.

The resulting substituted 2-isopropoxy-4-nitrobenzene derivatives are valuable intermediates in medicinal chemistry and materials science. For instance, the introduction of amine functionalities can lead to the synthesis of biologically active scaffolds, while ether and thioether linkages are prevalent in numerous pharmaceutical compounds. Understanding the nuances of SNAr reactions on this substrate is therefore crucial for the rational design and synthesis of complex molecular architectures.

The Heart of the Reaction: Understanding the SNAr Mechanism

Nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is fundamentally different from the SN1 and SN2 reactions observed in aliphatic systems.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-deficient nature of the aromatic ring, a direct consequence of the strong electron-withdrawing nitro group. The attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is critical to the success of the reaction. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the para-nitro group.[1] The ortho-isopropoxy group also influences the stability and reactivity of this intermediate through both steric and electronic effects.

Step 2: Elimination of the Leaving Group and Re-aromatization

In the second, typically fast, step, the leaving group (chloride ion) is expelled from the Meisenheimer complex. This restores the aromaticity of the ring and yields the final substituted product.

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Synthesis of the Starting Material: this compound

A plausible and efficient route for the synthesis of this compound begins with the commercially available 1,2-dichloro-4-nitrobenzene. The selective substitution of one chlorine atom is key to this synthesis. Due to the electronic activation by the para-nitro group, both chlorine atoms are susceptible to nucleophilic attack. However, the chlorine at the C-1 position (para to the nitro group) is generally more activated. By carefully controlling the reaction conditions, selective monosubstitution can be achieved.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Dichloro-4-nitrobenzene

-

Sodium isopropoxide (can be prepared in situ from isopropanol and sodium hydride)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Isopropanol

-

Sodium Hydride (60% dispersion in mineral oil)

Procedure:

-

Preparation of Sodium Isopropoxide (in situ): To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol. Cool the flask in an ice bath and add sodium hydride portion-wise with stirring. Continue stirring at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.

-

Reaction Setup: In a separate flask, dissolve 1,2-dichloro-4-nitrobenzene in anhydrous DMF.

-

Nucleophilic Substitution: Slowly add the freshly prepared sodium isopropoxide solution to the solution of 1,2-dichloro-4-nitrobenzene at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours at room temperature or with gentle heating (e.g., 50-60 °C).

-

Workup and Purification: Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: A typical workflow for the synthesis of this compound.

Key Nucleophilic Substitution Reactions and Protocols

The activated nature of this compound allows for a variety of nucleophilic substitution reactions. Below are detailed protocols for reactions with common classes of nucleophiles.

Reaction with Amine Nucleophiles: Synthesis of 2-Isopropoxy-4-nitroanilines

The reaction with primary and secondary amines is a cornerstone of functionalizing this substrate, leading to the formation of N-substituted 2-isopropoxy-4-nitroanilines. These products are valuable precursors for a range of more complex molecules.[2]

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF, add piperidine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield N-(2-isopropoxy-4-nitrophenyl)piperidine.

| Nucleophile | Product | Typical Conditions | Expected Yield |

| Piperidine | N-(2-isopropoxy-4-nitrophenyl)piperidine | DMF, K₂CO₃, 80-100 °C | High |

| Morpholine | 4-(2-isopropoxy-4-nitrophenyl)morpholine | DMF, K₂CO₃, 80-100 °C | High |

| Aniline | N-(2-isopropoxy-4-nitrophenyl)aniline | DMF, K₂CO₃, 100-120 °C | Moderate to High |

Reaction with Alkoxide Nucleophiles: Synthesis of 1,2-Dialkoxy-4-nitrobenzenes

Reaction with alkoxides, such as sodium methoxide or ethoxide, provides access to 1,2-dialkoxy-4-nitrobenzene derivatives. These reactions are typically high-yielding and proceed under mild conditions.

Materials:

-

This compound

-

Sodium methoxide (25% solution in methanol or prepared in situ)

-

Anhydrous Methanol

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous methanol.

-

Nucleophilic Addition: Add a solution of sodium methoxide (1.1 eq.) in methanol to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within a few hours.

-

Workup and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure. Extract the residue with an organic solvent, wash with water and brine, dry, and concentrate. The crude product can be purified by recrystallization or column chromatography to give 1-isopropoxy-2-methoxy-4-nitrobenzene.

| Nucleophile | Product | Typical Conditions | Expected Yield |

| Sodium Methoxide | 1-Isopropoxy-2-methoxy-4-nitrobenzene | Methanol, Room Temp. | High |

| Sodium Ethoxide | 1-Ethoxy-2-isopropoxy-4-nitrobenzene | Ethanol, Room Temp. | High |

Characterization of Products

The successful synthesis of substituted 2-isopropoxy-4-nitrobenzene derivatives should be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The aromatic region of the ¹H NMR spectrum will show characteristic splitting patterns depending on the substitution. The chemical shifts of the protons and carbons will be influenced by the electronic nature of the newly introduced substituent. For instance, in the ¹H NMR spectrum of a 2-isopropoxy-4-nitroaniline derivative, the aromatic protons will typically appear as a set of doublets and a doublet of doublets, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro group.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the characteristic strong absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹).

Conclusion

This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution reactions. The strategic placement of the nitro, chloro, and isopropoxy groups allows for the controlled and efficient introduction of a wide range of nucleophiles. This guide has provided a foundational understanding of the synthesis of this key intermediate and its subsequent SNAr reactions with amines and alkoxides. The detailed protocols and mechanistic insights offered herein are intended to empower researchers in the fields of drug discovery and materials science to harness the synthetic potential of this valuable building block.

References

-

Brainly. (2023, June 6). Predict the product formed in the nucleophilic aromatic substitution reaction between. Retrieved from [Link]

Sources

Technical Guide: Molecular Architecture and Synthetic Utility of 1-Chloro-2-isopropoxy-4-nitrobenzene

The following technical guide details the molecular structure, synthetic pathways, and pharmaceutical applications of 1-Chloro-2-isopropoxy-4-nitrobenzene , a critical intermediate in the development of targeted cancer therapies.

Executive Summary

This compound (CAS: 76464-51-2 ) is a trisubstituted benzene derivative serving as a high-value scaffold in medicinal chemistry.[1] It functions primarily as the direct precursor to 4-chloro-3-isopropoxyaniline , a pharmacophore embedded in next-generation inhibitors for mutant isocitrate dehydrogenases (IDH1/IDH2) and Dynamin-related protein 1 (Drp1). This guide analyzes its structural properties, validated synthetic protocols, and role in the synthesis of small-molecule oncological agents.

Molecular Architecture & Physicochemical Profile

Structural Definition

The molecule features a benzene core substituted with a chlorine atom at position 1, an isopropoxy ether group at position 2, and a nitro group at position 4.[2][3] The steric bulk of the isopropoxy group at the ortho position to the chlorine atom creates a unique electronic and steric environment, influencing both its reactivity in nucleophilic aromatic substitutions and its binding affinity in downstream pharmaceutical targets.

| Property | Specification |

| IUPAC Name | 1-Chloro-2-(propan-2-yloxy)-4-nitrobenzene |

| CAS Number | 76464-51-2 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| SMILES | CC(C)Oc1cc(ccc1Cl)=O |

| Appearance | Pale yellow to yellow crystalline solid |

| Density (Predicted) | 1.26 ± 0.06 g/cm³ |

| Boiling Point (Predicted) | 307.2 ± 22.0 °C at 760 mmHg |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |

Electronic Character

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the para position relative to the chlorine. It strongly activates the ring towards nucleophilic attack, specifically at the C1 position (displacing Cl) or C2 position (displacing -OiPr), though the C1-Cl bond is the primary site for downstream diversification.

-

Isopropoxy Group (-OiPr): An electron-donating group (EDG) by resonance but sterically demanding. Its placement ortho to the chlorine atom protects the C1 position from non-specific metabolic attack in final drug candidates while modulating lipophilicity.

Synthetic Pathways & Mechanism

Two primary routes exist for the synthesis of this compound. The choice depends on available starting materials and purity requirements.

Route A: Alkylation of 2-Chloro-5-nitrophenol (High Purity)

This is the preferred laboratory method due to high regioselectivity. It involves the Williamson ether synthesis of 2-chloro-5-nitrophenol (CAS 619-10-3).

-

Mechanism: S_N2 Nucleophilic Substitution.

-

Reagents: 2-Chloro-5-nitrophenol, 2-Bromopropane (Isopropyl bromide), Potassium Carbonate (

). -

Solvent: DMF or Acetone (polar aprotic).

-

Protocol:

-

Dissolve 2-chloro-5-nitrophenol (1.0 eq) in DMF.

-

Add

(1.5 eq) and stir at RT for 30 min to generate the phenoxide anion. -

Add 2-bromopropane (1.2 eq) dropwise.

-

Heat to 60-80°C for 4-6 hours.

-

Workup: Quench with water, extract with ethyl acetate. The product precipitates or crystallizes upon concentration.

-

Route B: Regioselective S_NAr of 3,4-Dichloronitrobenzene (Industrial)

This route utilizes the differential reactivity of chlorines in 3,4-dichloronitrobenzene (also known as 1,2-dichloro-4-nitrobenzene).

-

Mechanism: Nucleophilic Aromatic Substitution (

).[4] -

Causality: The nitro group activates the para-chlorine (C4 relative to nitro) and ortho-chlorine (C3) towards substitution. However, the para position is significantly more reactive due to resonance stabilization of the Meisenheimer complex.

-

Note: In 3,4-dichloronitrobenzene, the Cl at position 4 is para to the nitro group, while the Cl at position 3 is meta. Therefore, the nucleophile attacks C4.

-

Correction on numbering: In 3,4-dichloronitrobenzene (where Nitro is 1), the Cl at 4 is replaced. The product is 1-nitro-3-chloro-4-isopropoxybenzene.

-

Critical Isomer Note: This route yields 2-chloro-1-isopropoxy-4-nitrobenzene (an isomer). To obtain the target This compound , one must start with 2,4-dichloronitrobenzene and target the ortho-displacement, which is sterically disfavored and less selective.

-

Therefore, Route A is the authoritative standard for the specific 1-Cl-2-OiPr-4-NO2 isomer.

-

Caption: Validated synthetic workflow for this compound via phenol alkylation.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

Proton NMR ( -NMR)

-

Isopropoxy Group: [2]

- ~1.3-1.4 ppm (Doublet, 6H): Methyl protons of the isopropyl group.

- ~4.6-4.7 ppm (Septet, 1H): Methine proton (-CH-) of the isopropyl group.

-

Aromatic Region:

-

The substitution pattern (1,2,4) yields a characteristic splitting pattern.

- ~7.6 ppm (Doublet, 1H, J=8 Hz): Proton at C3 (ortho to Cl, meta to NO2).

- ~7.7-7.8 ppm (dd, 1H): Proton at C5 (ortho to NO2, meta to Cl).

- ~7.8-7.9 ppm (d, 1H): Proton at C6 (ortho to NO2).

-

Mass Spectrometry (MS)

-

Molecular Ion: m/z 215/217 (3:1 ratio due to

isotopes). -

Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, typically yielding the nitrophenol cation.

Application in Drug Discovery[5][6]

The primary utility of this compound is as the immediate precursor to 4-Chloro-3-isopropoxyaniline (CAS 76464-54-5), generated via nitro-reduction (Fe/HCl or H2/Pd-C).

Target: Mutant IDH1/IDH2 Inhibitors

Research by Agios Pharmaceuticals and Novartis has utilized the 4-chloro-3-isopropoxyaniline scaffold to develop inhibitors for mutant Isocitrate Dehydrogenase (IDH).

-

Mechanism: The aniline nitrogen serves as a nucleophile to couple with heterocyclic cores (e.g., triazines, pyrimidines).

-

Role of Isopropoxy: The bulky 3-isopropoxy group fills hydrophobic pockets in the IDH enzyme allosteric site, improving potency and selectivity over the wild-type enzyme.

Target: Drp1 Inhibitors

Derivatives of this scaffold are used to synthesize inhibitors of Dynamin-related protein 1 (Drp1) , such as mdivi-1 analogs.[5] These compounds are investigated for neuroprotective effects in Huntington's and Parkinson's disease models.

Caption: Downstream pharmaceutical applications of the scaffold in oncology and neurology.

Safety & Handling Protocols

-

Toxicity: Like many chloronitrobenzenes, this compound is likely toxic by inhalation, ingestion, and skin absorption. It may cause methemoglobinemia.

-

Handling:

-

Use essentially in a fume hood.[4]

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2-8°C), protected from light.

-

-

Waste: Dispose of as halogenated organic waste. Do not release into drains due to potential aquatic toxicity.

References

-

Agios Pharmaceuticals, Inc. (2013).[6] Therapeutically active compounds and their methods of use. WO2013102431A1.[6] Link

-

Novartis AG . (2014).[6] 3-Pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant IDH. US20140235620A1.[6] Link

-

Numadate, A., et al. (2018). Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1). Chemical and Pharmaceutical Bulletin. Link

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11844617. Link

-

BenchChem . (2025).[7] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Link

Sources

- 1. 1-chloro 4 nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS号:76464-54-5|4-Chloro-3-isopropoxyaniline 腾准购试剂网 [labgogo.com]

- 3. This compound CAS#: 76464-51-2 [m.chemicalbook.com]

- 4. Solved Lab 7 Nucleophilic Aromatic Substitution Objectives • | Chegg.com [chegg.com]

- 5. Development of 2-Thioxoquinazoline-4-one Derivatives as Dual and Selective Inhibitors of Dynamin-Related Protein 1 (Drp1) and Puromycin-Sensitive Aminopeptidase (PSA) [jstage.jst.go.jp]

- 6. US10414752B2 - Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

1-Chloro-2-isopropoxy-4-nitrobenzene as a synthetic intermediate

Application Note: Strategic Utilization of 1-Chloro-2-isopropoxy-4-nitrobenzene in Kinase Inhibitor Synthesis

Executive Summary & Strategic Value

This compound (CIPNB) is a high-value pharmacophore scaffold, most notably recognized as the des-methyl core intermediate for Ceritinib (LDK378) , a second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.

For the medicinal chemist, CIPNB represents a "privileged structure" due to its unique electronic and steric profile. The molecule features a "push-pull" electronic system where the para-nitro group activates the chlorine for Nucleophilic Aromatic Substitution (SNAr), while the ortho-isopropoxy group provides critical lipophilicity and steric bulk, often required to lock active conformations in kinase binding pockets.

This guide details the synthesis, handling, and downstream derivatization of CIPNB, focusing on its utility as a precursor for polysubstituted anilines and pyrimidine-based drug candidates.

Chemical Profile & Mechanistic Insight

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1002309-47-8 (Analogous Ref: 1226808-62-3 for methyl deriv.) |

| Molecular Weight | 215.63 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Key Reactivity | SNAr (C-1 position), Nitro Reduction (C-4 position) |

Mechanistic Rationale for Scaffold Design

The utility of CIPNB relies on the precise orchestration of its substituents:

-

C-1 Chlorine (Leaving Group): Highly labile due to the electron-withdrawing effect of the para-nitro group (-M, -I effects), lowering the energy barrier for the Meisenheimer complex formation during SNAr.

-

C-2 Isopropoxy (Steric/Lipophilic Handle): Unlike a methoxy group, the isopropoxy moiety introduces significant steric hindrance. In kinase inhibitors like Ceritinib, this group often occupies the hydrophobic ATP-binding pocket, improving potency and selectivity.

-

C-4 Nitro (Masked Amine): Serves as a latent aniline. Once the SNAr reaction at C-1 is complete, the nitro group is reduced to an amine, ready for coupling with pyrimidines or ureas.

Experimental Protocols

Protocol A: Upstream Synthesis of CIPNB (O-Alkylation)

Objective: Selective alkylation of 2-chloro-5-nitrophenol to generate the isopropoxy ether without hydrolyzing the chloride.

Reagents:

-

Starting Material: 2-Chloro-5-nitrophenol (1.0 equiv)

-

Alkylating Agent: 2-Iodopropane (1.5 equiv) or 2-Bromopropane

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 2-chloro-5-nitrophenol and anhydrous DMF (5 mL/mmol). Stir under N₂ atmosphere.

-

Deprotonation: Add K₂CO₃ in a single portion. The solution will likely turn bright yellow/orange (phenoxide formation). Stir at RT for 15 minutes.

-

Alkylation: Add 2-iodopropane dropwise via syringe.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Critical Control Point: Do not exceed 80°C to avoid potential SNAr side reactions with the solvent or self-condensation.

-

Workup: Cool to RT. Pour into ice-water (10x volume). The product usually precipitates. Filter the solids.[2] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc 9:1).

Protocol B: Downstream SNAr Derivatization (The "Ceritinib" Reaction)

Objective: Displacement of the activated chlorine with a secondary amine (e.g., a piperidine derivative). This is the rate-determining step in many drug syntheses.

Reagents:

-

Substrate: CIPNB (1.0 equiv)

-

Nucleophile: 4-Boc-aminopiperidine (or specific pharmacophore) (1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Solvent: DMSO or NMP (Polar aprotic is mandatory)

Step-by-Step Methodology:

-

Setup: In a pressure vial or reflux setup, dissolve CIPNB in DMSO (0.5 M concentration).

-

Addition: Add the amine nucleophile and DIPEA.

-

Thermal Activation: Heat to 120°C for 12–16 hours.

-

Note: The isopropoxy group at C-2 creates steric hindrance, making this reaction slower than a standard 4-chloronitrobenzene substitution. High temperature is required.[3]

-

-

Monitoring: Monitor by HPLC. The starting material (CIPNB) is less polar than the amine product.

-

Workup: Pour into water. Extract with EtOAc.[2]

-

Troubleshooting: DMSO is difficult to remove. Wash the organic layer thoroughly with water (5x) and LiCl solution.

-

-